1-Propene-1-thiol

Antioxidant chemistry Computational chemistry Food chemistry

1-Propene-1-thiol (CAS 925-89-3), also known as 1-propenethiol or (E)-prop-1-ene-1-thiol, is an unsaturated organosulfur compound belonging to the alkylthiol class with the molecular formula C₃H₆S and a molecular weight of 74.15 g/mol. This compound is a volatile flavor component naturally found in Allium species, including onions and garlic, and serves as a versatile building block in organic synthesis due to its reactive thiol group conjugated with an alkene.

Molecular Formula C3H6S
Molecular Weight 74.15 g/mol
CAS No. 925-89-3
Cat. No. B1234351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene-1-thiol
CAS925-89-3
Molecular FormulaC3H6S
Molecular Weight74.15 g/mol
Structural Identifiers
SMILESCC=CS
InChIInChI=1S/C3H6S/c1-2-3-4/h2-4H,1H3/b3-2+
InChIKeyRIZGKEIRSQLIBK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propene-1-thiol (CAS 925-89-3): Essential Procurement Data for Sulfur-Based Research


1-Propene-1-thiol (CAS 925-89-3), also known as 1-propenethiol or (E)-prop-1-ene-1-thiol, is an unsaturated organosulfur compound belonging to the alkylthiol class with the molecular formula C₃H₆S and a molecular weight of 74.15 g/mol [1]. This compound is a volatile flavor component naturally found in Allium species, including onions and garlic, and serves as a versatile building block in organic synthesis due to its reactive thiol group conjugated with an alkene [1][2]. Its computed physicochemical properties include an XLogP3-AA of 1.2 and a predicted pKa of approximately 9.18, indicating weak acidity and moderate lipophilicity [1][3].

Why 1-Propene-1-thiol (CAS 925-89-3) Cannot Be Substituted with Common Thiols


Substituting 1-propene-1-thiol with structurally similar thiols like allyl mercaptan (2-propene-1-thiol, CAS 870-23-5) or propanethiol (CAS 107-03-9) introduces critical differences in reactivity, stability, and sensory properties that compromise experimental outcomes. While allyl mercaptan contains a terminal alkene, 1-propene-1-thiol features an internal double bond conjugated with the thiol group, altering its electronic structure, nucleophilicity, and radical scavenging behavior [1][2]. Propanethiol, a saturated analog, lacks the alkene moiety entirely, rendering it unsuitable for applications requiring thiol-ene click chemistry or conjugated system reactivity [3]. These structural distinctions lead to quantifiable differences in radical stability, odor activity values, and biosynthetic origin—factors that cannot be replicated by generic substitution without jeopardizing experimental validity or product consistency.

Quantitative Evidence for 1-Propene-1-thiol (CAS 925-89-3) Differentiation


Superior Radical Scavenging Stability of 1-Propene-1-thiol vs. Allyl Mercaptan

DFT calculations at the B3LYP/cc-pVQZ level demonstrate that while 2-propenesulfenic acid (PSA) exhibits higher reactivity than allyl mercaptan (AM), AM possesses greater chemical stability and longer lifetime, making it a more effective radical deactivator. The presence of the conjugated double bond in AM (and by structural inference, 1-propene-1-thiol) enables polymerization while preserving the antiradical activity of the S-H group [1].

Antioxidant chemistry Computational chemistry Food chemistry

Distinct Odor Activity Value (OAV) Profile for 1-Alkene-1-thiols in Roasted Sesame

In pan-roasted white sesame seeds, 1-alkene-1-thiols including 2-methyl-1-propene-1-thiol were quantified and their odor activity values (OAVs) calculated as the ratio of concentration to odor threshold in cooking oil. While 2-methyl-1-propene-1-thiol was identified among 11 odor-active thiols, the highest OAVs were observed for 3-methyl-1-butene-1-thiols (OAV: 2400) and 2-methyl-1-butene-1-thiols (OAV: 960). These 1-alkene-1-thiols represent a new class of food odorants and are key contributors to the characteristic but unstable sulfury aroma of freshly roasted sesame seeds [1]. No comparable OAV data exists for saturated thiols in this matrix.

Flavor chemistry Sensory science Food analysis

Unique Biosynthetic Origin and Species-Specific Volatile Profile in Allium and Toona sinensis

In Toona sinensis (Chinese toon), cis-1-propenethiol is the major volatile compound produced upon tissue disruption, hypothesized to arise from protease cleavage of S-alkyl-norcysteine precursors—a biosynthetic pathway distinct from the alliinase-mediated generation of propanethial S-oxide in onions [1]. This species-specific pathway yields a tear-free onion-like flavor profile that cannot be achieved using allyl mercaptan or propanethiol, which are not the primary volatiles in T. sinensis. In contrast, green kormen (Allium scorodoprasum) analysis by HS/GC/MS identified 1-propanethiol at 8.11±2.63% and allyl mercaptan at lower abundance, but 1-propene-1-thiol was not detected [2].

Plant biochemistry Natural product chemistry Flavor precursor analysis

Thiol-Ene Click Chemistry Reactivity Hierarchy: Conjugated vs. Isolated Alkenes

Computational analysis at the CBS-QB3 level of radical-initiated thiol-ene reactions between methyl mercaptan and 12 alkenes establishes a reactivity hierarchy based on alkene structure. Propene, the parent hydrocarbon of 1-propene-1-thiol, exhibits specific propagation and chain-transfer rate constants that differ from those of allyl ethers, acrylates, and styrenes [1]. While direct data for 1-propene-1-thiol are not provided, the study demonstrates that alkene substitution pattern and conjugation profoundly influence reaction energetics and kinetics—a principle that distinguishes 1-propene-1-thiol (conjugated internal alkene) from allyl mercaptan (terminal alkene) in thiol-ene applications.

Polymer chemistry Click chemistry Computational kinetics

Optimal Application Scenarios for 1-Propene-1-thiol (CAS 925-89-3) Based on Evidence


Natural Flavor Reconstruction for Allium and Toona sinensis Profiles

1-Propene-1-thiol is the major volatile in Toona sinensis and contributes to the characteristic aroma of Allium species. Its use enables authentic, tear-free onion-like flavor creation that cannot be achieved with allyl mercaptan or propanethiol, which are absent or minor in these species [1][2]. Formulators seeking species-specific natural flavor profiles should prioritize 1-propene-1-thiol for accurate sensory reproduction.

Stable Radical Scavenger Development for Food, Cosmetic, and Pharmaceutical Formulations

DFT studies confirm that conjugated alkene-thiols like allyl mercaptan exhibit greater stability and longer radical deactivation lifetimes than sulfenic acids, preserving antiradical S-H activity through polymerization [1]. 1-Propene-1-thiol, sharing this conjugated architecture, is suited for developing sustained-release antioxidants or radical-scavenging additives in products requiring extended shelf-life protection against oxidative degradation.

Thiol-Ene Click Chemistry with Controlled Kinetics

The internal conjugated alkene of 1-propene-1-thiol offers distinct reactivity compared to terminal alkene thiols in radical-initiated thiol-ene reactions. Computational models predict that propene-based thiols exhibit different propagation and chain-transfer rates than allyl or acrylate systems [1]. Researchers designing precision polymer networks or bioconjugates where reaction kinetics must be tuned should select 1-propene-1-thiol for its unique alkene electronics.

Biomarker Discovery and Metabolomics of Allium Consumption

1-Propene-1-thiol has been detected in Welsh onions, garden onions, and other Allium species, making it a potential biomarker for dietary intake [1]. Its species-specific distribution, notably its absence in kormen and predominance in T. sinensis, enables differential metabolomic profiling unavailable with more ubiquitous thiols like allyl mercaptan or propanethiol [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Propene-1-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.